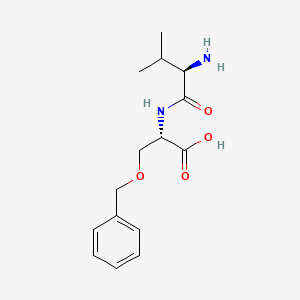

D-Valyl-O-benzyl-L-serine

Description

Significance of Dipeptides with Protected Side Chains in Chemical Biology

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a peptide bond. libretexts.org Several dipeptides have physiological importance, and some are commercially significant. wikipedia.org In the realm of chemical biology, dipeptides with protected side chains are crucial building blocks for the synthesis of longer, more complex peptides and proteins. fiveable.me

The protection of reactive side chains is a fundamental strategy in peptide synthesis to prevent unwanted side reactions. fiveable.me Functional groups on amino acid side chains can interfere with the formation of the peptide bond between the desired amino and carboxyl groups. fiveable.me By temporarily masking these reactive groups, chemists can ensure the orderly and specific assembly of the peptide chain. fiveable.me This control is paramount for producing a pure and correct peptide sequence. fiveable.me

Stereochemical Considerations in Peptide Chemistry: Focus on D-Amino Acids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of peptide chemistry. jpt.comwikipedia.org With the exception of glycine, all amino acids are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers, designated as L (levo) and D (dextro) forms. libretexts.orgwikipedia.org

In nature, proteins are almost exclusively composed of L-amino acids. libretexts.org However, D-amino acids are found in some organisms, such as in the cell walls of bacteria, and play important biological roles. jpt.comfrontiersin.org The incorporation of D-amino acids into synthetic peptides is a strategic approach to modify their properties. biopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. frontiersin.orgbiopharmaspec.com This enhanced stability can lead to a longer half-life in biological systems. biopharmaspec.com

The presence of a D-amino acid can also significantly alter the secondary structure of a peptide. rsc.org This can influence the peptide's conformation and, consequently, its biological activity and receptor binding affinity. frontiersin.orgrsc.org The strategic placement of D-amino acids allows for the creation of novel peptide structures that are not accessible with L-amino acids alone, potentially leading to increased potency. nih.gov Therefore, the synthesis and study of peptides containing D-amino acids, such as D-Valyl-O-benzyl-L-serine, provide valuable insights into structure-activity relationships and are a key area of research in the development of peptide-based therapeutics. numberanalytics.com

Role of O-Benzyl Protection in Serine-Containing Peptide Synthesis

Serine, with its hydroxyl (-OH) group in the side chain, is a polar amino acid that can participate in hydrogen bonding, influencing the structure and function of peptides. peptide.com However, this reactive hydroxyl group can interfere with peptide synthesis. Therefore, protecting the serine side chain is often necessary. peptide.comacs.org

The benzyl (B1604629) (Bzl) ether is a commonly used protecting group for the hydroxyl group of serine in peptide synthesis. peptide.compeptide.com O-benzylation of serine is a key protection method, particularly in solid-phase peptide synthesis (SPPS). researchgate.net The benzyl group is generally stable under the conditions required for peptide chain elongation but can be removed under specific conditions, such as with strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis, at the end of the synthesis. peptide.com

The use of O-benzyl-L-serine allows for the controlled incorporation of serine into a peptide sequence without the risk of side reactions involving the hydroxyl group. researchgate.netnih.gov This protection strategy is compatible with both major approaches to SPPS: Boc (tert-butyloxycarbonyl) and, to a lesser extent, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. iris-biotech.depeptide.com In Boc chemistry, the benzyl group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection. peptide.com The strategic use of O-benzyl protection is crucial for the successful synthesis of complex serine-containing peptides, enabling the creation of well-defined structures for biological and therapeutic applications.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Appearance | Solid |

| CAS Number | 4726-96-9 (for O-Benzyl-L-serine) |

Structure

3D Structure

Properties

CAS No. |

921933-66-6 |

|---|---|

Molecular Formula |

C15H22N2O4 |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |

InChI Key |

OZJHZQDVWTZHJS-QWHCGFSZSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of D Valyl O Benzyl L Serine

Chromatographic Methods for Enantiomeric Purity and Separation

Chiral Ligand-Exchange Chromatography (CLEC) Utilizing O-Benzyl-(S)-serine as a Chiral Selector

Chiral Ligand-Exchange Chromatography (CLEC) is a powerful technique for the enantiomeric separation of chiral molecules such as amino acids and dipeptides. The separation mechanism relies on the formation of transient, diastereomeric ternary complexes involving a central metal ion (commonly Cu(II)), a chiral selector, and the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to differential retention on the chromatographic column, enabling separation.

In the context of separating the diastereomers of D-Valyl-O-benzyl-L-serine, O-Benzyl-(S)-serine can be employed as a chiral selector, typically as a chiral additive to the mobile phase. The stationary phase is usually a conventional reversed-phase material (e.g., octadecylsilica), which becomes dynamically coated with the chiral selector-metal ion complex.

The enantiorecognition mechanism involves the formation of mixed-ligand copper(II) complexes. Both the chiral selector, O-Benzyl-(S)-serine, and the analyte, this compound, act as bidentate or tridentate ligands, coordinating with the Cu(II) ion. This results in the formation of two possible diastereomeric complexes:

[Cu(O-Benzyl-(S)-serine)(this compound)]

[Cu(O-Benzyl-(S)-serine)(L-Valyl-O-benzyl-D-serine)] (hypothetical enantiomer for separation context)

The stereochemistry of the valine and serine residues in both the selector and the analyte dictates the geometry and stability of the resulting ternary complex. Steric interactions between the side chains (isopropyl group of valine and the O-benzyl group of serine) play a crucial role. The enantiomer that forms the more stable complex with the chiral selector will be retained longer on the column. It is generally observed that the L-amino acid selectors form more stable complexes with D-amino acid analytes, leading to the later elution of the D-enantiomer, although this is highly dependent on the specific structures involved.

Key parameters influencing the separation include the concentration of the chiral selector and the copper salt in the mobile phase, the pH of the eluent, the column temperature, and the organic modifier content. researchgate.net Optimization of these factors is critical to achieving baseline resolution. For instance, an eluent containing 1.0 mM O-benzyl-(S)-serine and 0.5 mM Cu(II) nitrate (B79036) has been successfully used for the enantioseparation of various amino acid derivatives. researchgate.net

Table 1: Expected CLEC Parameters and Elution Profile for Dipeptide Diastereomers This table is illustrative and based on general principles of CLEC, as specific experimental data for this compound is not available.

| Parameter | Value / Condition | Expected Outcome |

| Chiral Selector | O-Benzyl-(S)-serine | Forms diastereomeric complexes with the analyte. |

| Metal Ion | Cu(II) | Forms the central core of the ternary complex. |

| Stationary Phase | Octadecylsilica (C18) | Provides a hydrophobic surface for dynamic coating. |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., Acetonitrile) | Controls retention and selectivity. |

| Expected Elution Order | Dependent on complex stability | The diastereomer forming the more stable ternary complex with the [Cu(O-Benzyl-(S)-serine)] complex will be retained longer. |

| Influencing Factors | pH, Temperature, Selector Concentration | Affects complex formation kinetics and stability, thereby influencing resolution. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and conformation of peptides. The vibrational spectrum of a dipeptide like this compound is characterized by several key vibrational modes, most notably the amide bands, which are sensitive to the peptide backbone conformation and hydrogen bonding patterns. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands arising from the peptide backbone. The most informative regions include:

Amide A (~3300 cm⁻¹): Primarily associated with the N-H stretching vibration. Its position is sensitive to hydrogen bonding; a lower frequency typically indicates stronger hydrogen bond formation. nih.govumich.edu

Amide I (~1650 cm⁻¹): This is one of the most sensitive probes for peptide secondary structure. It arises mainly from the C=O stretching vibration of the peptide bond, with minor contributions from C-N stretching and N-H in-plane bending. nih.govmdpi.com The presence of the terminal carboxylate group (COO⁻) will also contribute to strong absorption in this region.

Amide II (~1550 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govumich.edu This band is conformationally sensitive but generally less so than Amide I.

Amide III (~1200-1300 cm⁻¹): A complex mode involving C-N stretching, N-H in-plane bending, and contributions from side-chain vibrations. umich.edu

Additional characteristic bands for this compound would arise from the valine side chain (isopropyl C-H bending modes), the serine backbone (C-O stretching of the benzyl (B1604629) ether), and the aromatic benzyl group (C=C stretching around 1600-1450 cm⁻¹ and C-H out-of-plane bending).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the amide I band is also strong in Raman, the amide II band is typically weak. umich.edu Raman spectroscopy is particularly useful for probing skeletal vibrations and non-polar groups.

Skeletal Vibrations (800-950 cm⁻¹): This region in valine-containing dipeptides is sensitive to the backbone conformation. Specific bands within this range can be assigned to different conformational populations, such as β-sheet or random coil structures. researchgate.net

Side-Chain Modes: The vibrations of the isopropyl group of valine and the aromatic ring of the benzyl group will give rise to distinct and often sharp bands in the Raman spectrum. For instance, the symmetric "breathing" mode of the benzene (B151609) ring typically appears as a strong, sharp peak near 1000 cm⁻¹.

Theoretical DFT calculations are often used to aid in the assignment of complex vibrational spectra of dipeptides by predicting the frequencies and intensities of different vibrational modes. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents expected frequency ranges based on studies of analogous dipeptides and functional groups.

| Vibrational Mode | Assignment | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide A | N-H Stretch | ~3300 (Broad) | ~3300 (Weak) |

| C-H Stretch | Aliphatic & Aromatic | ~2870-3100 | ~2870-3100 (Strong) |

| Amide I | C=O Stretch (Peptide) | ~1640-1680 (Very Strong) | ~1640-1680 (Strong) |

| COO⁻ Stretch | Carboxylate Antisymmetric | ~1580-1610 (Strong) | ~1580-1610 (Weak) |

| Amide II | N-H Bend + C-N Stretch | ~1520-1560 (Strong) | ~1520-1560 (Weak) |

| C=C Stretch | Aromatic Ring | ~1450-1600 (Multiple, Medium) | ~1450-1600 (Multiple, Strong) |

| Amide III | C-N Stretch + N-H Bend | ~1230-1300 (Medium) | ~1230-1300 (Medium) |

| C-O Stretch | Benzyl Ether | ~1070-1150 (Strong) | ~1070-1150 (Weak) |

| Skeletal Modes | Valine Backbone | Not well defined | ~800-950 (Multiple, Medium) |

Conformational Analysis and Computational Investigations of D Valyl O Benzyl L Serine

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are instrumental in exploring the vast conformational space of flexible molecules like dipeptides. These methods allow for the examination of the dynamic behavior of D-Valyl-O-benzyl-L-serine, revealing how it folds and fluctuates over time in different environments.

Molecular dynamics (MD) simulations on dipeptides, such as those containing valine, have shown that the conformational probability distribution is influenced by both the inherent properties of the amino acid residues and the surrounding environment nih.gov. For a dipeptide like this compound, MD simulations would typically be performed in an explicit solvent, such as water, to mimic physiological conditions. The simulations would track the trajectory of each atom over time, governed by a force field that approximates the potential energy of the system.

Key findings from MD studies on analogous systems indicate that the bulky isobutyl side chain of valine significantly restricts the available conformational space for the backbone dihedral angles (phi, ψ). The D-configuration of the valine residue further influences the preferred Ramachandran plot regions, favoring conformations that are less commonly observed for L-amino acids. The O-benzyl group on the serine residue introduces a large, relatively rigid moiety that can engage in hydrophobic and aromatic interactions, further shaping the conformational landscape. These simulations can identify stable conformations, the transitions between them, and the role of intramolecular hydrogen bonds in stabilizing specific structures. For instance, the greater variability in the positions of dipeptide headgroup atoms compared to the hydrocarbon chain has been observed in MD simulations of dipeptide-terminated molecular micelles nih.gov.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K (or other relevant temperatures) | Simulates physiological temperature. |

| Pressure | 1 atm (for NPT ensemble) | Maintains constant pressure. |

This table illustrates typical parameters for an MD simulation of a dipeptide like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule compared to molecular mechanics. DFT calculations are employed to refine the geometries of low-energy conformations identified through MM and MD methods and to calculate their relative energies with high precision.

For a dipeptide such as n-formyl-D-serine-D-alanine-NH2, DFT studies have been used to investigate hundreds of possible conformers, identifying the most stable structures and the migration patterns between them on the potential energy surface nih.gov. In the case of this compound, DFT calculations would be crucial for understanding the subtle electronic effects that influence its conformation. These include the impact of the O-benzyl group on the polarity of the serine side chain and the electronic interactions between the amide bonds.

DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structures. The investigation of side-chain-backbone interactions in a D-serine-containing dipeptide revealed that the most stable conformer is located in the β-turn region of the Ramachandran map, suggesting a propensity for such a conformation nih.gov.

| Property | Information Gained from DFT |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for stable conformers. |

| Relative Energies | Allows for the ranking of the stability of different conformations. |

| Electronic Properties | Details the distribution of electron density, dipole moment, and molecular orbitals. |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data. |

This table summarizes the key insights obtained from DFT calculations on dipeptides.

In Silico Modeling for Substrate Binding and Ligand Design

The structural insights gained from conformational analysis are invaluable for in silico modeling of this compound as a potential ligand for biological targets, such as enzymes or receptors. The design of peptide-based inhibitors often relies on understanding how a ligand can fit into the binding site of a protein and the key interactions that stabilize the complex.

The unique stereochemistry of the D-valine residue can be exploited in ligand design to enhance binding affinity and selectivity, as well as to increase proteolytic stability. The bulky benzyl (B1604629) group on the serine can be designed to fit into hydrophobic pockets within a receptor's binding site. Computational docking is a primary tool used to predict the binding mode of a ligand to its target. In this process, the three-dimensional structure of the ligand (in its various low-energy conformations) is placed into the binding site of the receptor, and the interactions are scored to predict the most favorable binding pose.

Rational design of peptide inhibitors can be an iterative process involving the modification of the peptide sequence and the evaluation of the impact of these changes on binding affinity through computational methods before proceeding with chemical synthesis and experimental testing.

Analysis of Torsion Angles and Energetically Preferred Conformations in Dipeptides

The conformation of a dipeptide is largely defined by the torsion angles of its backbone and side chains. The key backbone torsion angles are phi (Φ, C'-N-Cα-C'), psi (Ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). The omega angle is typically planar (around 180°) due to the partial double-bond character of the peptide bond. The allowed combinations of Φ and Ψ are visualized in a Ramachandran plot.

For this compound, the D-valine residue is expected to favor regions of the Ramachandran plot that are mirror images of those favored by L-amino acids. The bulky side chain of valine further restricts the allowed Φ and Ψ angles. DFT studies on D-serine-containing dipeptides have shown that specific combinations of backbone conformations lead to varying degrees of stability, with some conformers readily migrating to more stable geometries nih.gov.

| Torsion Angle | Atoms Defining the Angle | Typical Preferred Values | Significance |

| Φ (phi) | C' - N - Cα - C' | Varies (dependent on residue and its chirality) | Defines backbone conformation. |

| Ψ (psi) | N - Cα - C' - N | Varies (dependent on residue and its chirality) | Defines backbone conformation. |

| ω (omega) | Cα - C' - N - Cα | ~180° (trans) or ~0° (cis) | Defines the planarity of the peptide bond. |

| χ1 (chi1) | N - Cα - Cβ - Cγ | gauche(+), trans, gauche(-) | Defines side-chain orientation. |

This table outlines the key torsion angles that determine the conformation of a dipeptide.

Exploration of Beta-Turn Formations and Other Constrained Conformations in Analogues

Beta-turns are common secondary structural motifs in proteins and peptides, where the polypeptide chain reverses its direction. They are composed of four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. The specific sequence of amino acids and their stereochemistry can promote the formation of different types of beta-turns.

The D-amino acid in the this compound dipeptide could potentially be part of a beta-turn in a larger peptide sequence. D-amino acids are known to stabilize specific types of beta-turns, particularly when located at the i+1 position of a type II' turn or the i+2 position of a type I' turn. Computational studies on peptides containing D-amino acids have shown their ability to induce and stabilize such turns nih.gov.

The presence of the bulky valine and O-benzyl-serine side chains would also influence the propensity for beta-turn formation. The conformational preferences of these residues would need to be compatible with the required dihedral angles for a specific beta-turn type. For instance, studies on serine-proline sequences, which are known to favor beta-turns, have shown that the serine side chain can form stabilizing hydrogen bonds within the turn structure biorxiv.org. While this compound itself is only a dipeptide, understanding its conformational preferences provides a basis for designing larger peptides with constrained conformations, such as stable beta-turns, which can have important implications for their biological activity and therapeutic potential.

Enzymatic Interactions and Reaction Mechanisms of D Valyl O Benzyl L Serine

Investigation of Serine Hydrolase Specificity (e.g., Biphenyl Hydrolase-like (BPHL)/Valacyclovirase)

Serine hydrolases are a large and diverse class of enzymes that utilize a nucleophilic serine residue in their active site to catalyze the hydrolysis of various substrates. Within this superfamily, Biphenyl Hydrolase-like protein (BPHL) has been identified as a key human enzyme responsible for activating amino acid ester prodrugs. Originally cloned from human breast carcinoma, BPHL was later identified as the human "valacyclovirase," the enzyme that hydrolyzes the L-valyl ester prodrug valacyclovir into the active antiviral agent acyclovir. This enzyme plays a crucial role in the intestinal and hepatic first-pass metabolism that activates a range of antiviral and anticancer nucleoside analogue prodrugs.

Substrate Recognition for Hydrophobic Amino Acyl Promoiety (D-Valyl)

The substrate specificity of BPHL is primarily dictated by the amino acid promoiety rather than the parent drug molecule. Structural and biochemical studies reveal that BPHL possesses a distinct preference for substrates with hydrophobic amino acyl groups. The enzyme's substrate-binding pocket contains a flexible and predominantly hydrophobic acyl-binding site that favorably accommodates amino acids such as valine, phenylalanine, and proline over those with charged side chains like lysine or aspartic acid.

A homology model of BPHL suggests this preference is attributable to a hydrophobic pocket formed by residues including I158, G161, I162, and L229. This pocket provides a complementary environment for the nonpolar side chain of the D-valyl group. Furthermore, the active site features a localized negative electrostatic potential and a pivotal acidic residue, Asp-123, which are key for recognizing and binding the positively charged α-amino group of the amino acid ester. This unique binding mode allows BPHL to function as a specific α-amino acid ester hydrolase.

Catalytic Triad and Active Site Residues

Like many serine hydrolases, BPHL employs a canonical catalytic triad to perform its hydrolytic function. The active site comprises a coordinated set of three amino acid residues: a nucleophile, a general base, and an acid. In BPHL, this triad consists of Serine-122 (S122), Histidine-255 (H255), and Aspartate-227 (D227).

The catalytic mechanism proceeds as follows:

The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This increases the nucleophilicity of the serine oxygen.

The activated serine nucleophile attacks the carbonyl carbon of the ester bond in D-Valyl-O-benzyl-L-serine, forming a tetrahedral intermediate.

This intermediate collapses, forming a covalent acyl-enzyme intermediate where the D-valyl group is attached to the serine residue, and the O-benzyl-L-serine (the parent drug) is released.

A water molecule enters the active site and is activated by the histidine residue. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

A second tetrahedral intermediate is formed, which then breaks down, releasing the D-valine and regenerating the free enzyme for another catalytic cycle.

The aspartate residue functions to orient the histidine ring and stabilize the positive charge that develops on it during the transition states, completing the charge-relay network of the triad.

Comparative Enzymatic Efficiency Studies

BPHL exhibits significant stereoselectivity, showing a marked preference for L-amino acid esters over their D-enantiomers. While specific kinetic data for this compound hydrolysis by BPHL is not extensively detailed in the literature, studies on analogous compounds provide clear evidence of this enzymatic bias.

For instance, research on 5'-valyl floxuridine demonstrated that BPHL hydrolyzes the L-isomer much more efficiently than the D-isomer, with a reported L/D specificity ratio of 32. This indicates that the spatial arrangement of the D-valine side chain results in a less optimal fit within the enzyme's active site, leading to a significantly lower rate of hydrolysis compared to the L-valine counterpart. This stereochemical preference is a critical factor influencing the activation rate of such prodrugs in vivo.

Table 1: Stereoselectivity of BPHL with Valyl Ester Prodrugs

| Substrate | L/D Specificity Ratio | Implication |

|---|---|---|

| 5'-valyl floxuridine | 32 | BPHL strongly favors the L-isomer for hydrolysis. |

Interaction with Peptide Transporters (e.g., hPEPT1) for Cellular Uptake Mechanisms

The enhanced bioavailability of amino acid ester prodrugs is often due to their ability to act as substrates for carrier-mediated transport systems in the intestine. The human peptide transporter 1 (hPEPT1) is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells. It plays a key role in the absorption of dietary di- and tripeptides and is a crucial target for improving the oral delivery of drugs.

Amino acid ester prodrugs, including valyl esters, are recognized as substrates by hPEPT1. Studies using Caco-2 cells (a human intestinal cell model) that overexpress hPEPT1 have demonstrated that this transporter is primarily responsible for the apical membrane transport of these prodrugs. This interaction is also highly stereoselective. Research on the valyl esters of acyclovir (Valacyclovir) showed that the L-valyl ester was approximately four times more permeable across the apical membrane than the D-valyl ester. This preference indicates that the transporter's binding site is optimized for the L-configuration of amino acids. Therefore, the D-stereochemistry of the valyl promoiety in this compound would be expected to result in significantly lower affinity for hPEPT1 and consequently, reduced cellular uptake compared to its L-valyl counterpart.

Table 2: Comparative Cellular Permeability of Valyl-Acyclovir Esters via hPEPT1

| Compound | Apparent Permeability (Papp) (x 10⁻⁷ cm/sec) | Fold Difference (L-Val vs. D-Val) |

|---|---|---|

| Acyclovir | 1.66 | N/A |

| L-Valyl-Acyclovir (L-Val-ACV) | 17.0 | ~4.4x |

| D-Valyl-Acyclovir (D-Val-ACV) | 3.86 | N/A |

Data from studies in Caco-2/hPEPT1 cells.

Role as a Component in Prodrug Activation Mechanisms

Absorption: The prodrug is transported across the intestinal epithelium primarily by peptide transporters such as hPEPT1. The amino acid promoiety acts as a molecular "passport," allowing the otherwise poorly permeable parent drug to be efficiently absorbed from the gastrointestinal tract.

Hydrolysis (Activation): Following transport into the enterocytes, or after reaching the portal circulation and liver, the prodrug is rapidly hydrolyzed by intracellular esterases. BPHL is a primary enzyme responsible for this activation, cleaving the ester bond to release the parent drug (O-benzyl-L-serine) and the amino acid (D-valine).

This strategy effectively bypasses the poor passive diffusion of the parent drug and leverages the body's natural absorption and metabolic pathways. The rapid intracellular hydrolysis ensures that the prodrug does not accumulate and that the active therapeutic agent is efficiently liberated to enter systemic circulation.

Impact of D-Amino Acid Stereochemistry on Enzyme Specificity and Recognition

Stereochemistry is a fundamental determinant of molecular interactions in biological systems. While L-amino acids are the canonical building blocks of proteins, D-amino acids also exist and have distinct physiological roles. However, most enzymes and transporters have evolved to be highly specific for L-enantiomers.

The impact of the D-valyl stereochemistry in this compound is profound at both the absorption and activation stages:

Reduced Transporter Affinity: As discussed, hPEPT1 shows a strong preference for L-amino acid derivatives. The D-configuration of the valine moiety leads to a weaker interaction with the transporter's binding site, resulting in significantly lower transport efficiency across the intestinal membrane compared to an L-valyl equivalent. Studies comparing L- and D-valyl esters of acyclovir showed that the L-isomer had markedly higher permeability.

Reduced Enzymatic Hydrolysis: Serine hydrolases like BPHL also exhibit high stereoselectivity. The active site is shaped to optimally bind and position the L-isomer for catalysis. The D-isomer fits poorly, hindering the proper alignment of the ester bond with the catalytic triad (S122-H255-D227). This suboptimal binding drastically reduces the rate of enzymatic hydrolysis. The high L/D specificity ratio observed for BPHL with similar substrates underscores this principle.

Enzymatic Stability and Bioconversion Pathways

The inclusion of a D-amino acid residue, such as D-Valine, at the N-terminus of a peptide has a profound effect on its enzymatic stability. Proteases, the enzymes responsible for peptide and protein degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-amino acid residue sterically hinders the peptide from fitting correctly into the active site of most common proteases.

Research has consistently shown that substituting L-amino acids with their D-enantiomers enhances the resistance of peptides to enzymatic degradation. mdpi.com Studies on various peptides have demonstrated that D-amino acid incorporation leads to significantly improved stability in biological fluids like human serum and in the presence of proteolytic preparations such as those from rat liver lysosomes. nih.gov For example, an antitumor peptide's stability was completely restored in the presence of human serum by introducing D-amino acids. mdpi.com This principle is a cornerstone of designing peptide-based therapeutics with longer biological half-lives. The D-Valyl residue in this compound is therefore expected to confer substantial resistance to proteolysis, making the peptide bond between D-Valine and L-serine highly stable against enzymatic cleavage.

Bioconversion pathways for this compound are not extensively documented in the literature. However, based on related compounds, potential enzymatic modifications could occur, albeit likely at a slow rate. One study on palmitoylethanolamide (PEA) prodrugs showed that a D-Valine ester derivative (D-Val-PEA) exhibited high resistance to degradation by enzymes in liver homogenates compared to its L-Valine counterpart. plos.org While this demonstrates stability, it also suggests that if bioconversion were to occur, it would likely involve esterases cleaving the benzyl (B1604629) group from the serine residue or, less probably, amidases capable of acting on D-amino acid-containing peptides. Another potential, though less studied, pathway could be transgalactosylation, where enzymes like β-galactosidase could attach a galactose moiety to the serine residue, as has been demonstrated with other serine derivatives. mdpi.com

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability

| Peptide Modification | Experimental System | Observed Effect on Stability | Reference |

| D-amino acid substitution in flanking regions of MUC2 epitope | Human serum; Rat liver lysosomal preparation | High resistance against proteolytic degradation | nih.gov |

| D-amino acid substitution in antimicrobial peptides | Human serum; Trypsin | Significantly improved protease resistance | biorxiv.org |

| Complete substitution to D-enantiomer (D-MPI) | Trypsin, Chymotrypsin | Greatly improved stability compared to L-counterpart | researchgate.net |

| Single D-amino acid substitution in antitumor peptide (9D-RDP215) | Human serum; Melanoma cells | Completely restored peptide stability | mdpi.com |

| D-Valine ester prodrug (D-Val-PEA) | Rat liver homogenate | High resistance to hepatic degradation | plos.org |

Investigation of Serine Racemase Activity and D-Serine Biosynthesis

Serine racemase is a pivotal enzyme in the mammalian central nervous system, responsible for synthesizing the neuromodulator D-serine from L-serine. nih.govfrontiersin.org This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes both the racemization of L-serine to D-serine and a β-elimination reaction that converts serine to pyruvate (B1213749). frontiersin.orgacs.org

The activity of serine racemase is highly specific to its substrate, L-serine. pnas.org Extensive research into its substrate specificity has shown that it has minimal to no racemization activity towards other amino acids such as L-alanine, L-threonine, or L-aspartate. pnas.org The active site of the enzyme is precisely structured to accommodate the L-serine molecule.

Given this high substrate specificity, it is exceedingly unlikely that the dipeptide this compound would serve as a substrate or a significant modulator of serine racemase. Several factors preclude this interaction:

Size and Steric Hindrance: The dipeptide is substantially larger than L-serine. The bulky D-Valyl group at the N-terminus and the O-benzyl protecting group on the serine residue would sterically prevent the molecule from accessing and binding to the enzyme's active site.

Substrate Requirements: The catalytic mechanism of serine racemase involves the abstraction and re-protonation at the α-carbon of serine. researchgate.net The presence of a peptide bond at the amino group of the serine residue in this compound fundamentally alters the chemical nature of the substrate, making it incompatible with the enzyme's catalytic machinery.

Studies have identified several competitive inhibitors of serine racemase, including glycine, malonate, and L-erythro-3-hydroxyaspartate, which highlights that while the active site can bind other small molecules, its requirements for catalysis are stringent. acs.orgacs.org The structure of this compound does not resemble these known substrates or inhibitors. Therefore, it is not considered a viable candidate for investigating serine racemase activity or D-serine biosynthesis.

Table 2: Substrate and Inhibitor Specificity of Serine Racemase

| Compound | Type | Activity/Affinity | Reference |

| L-Serine | Substrate | Natural substrate for racemization and β-elimination | acs.orgpnas.org |

| L-Alanine | Substrate | ~1.5% activity relative to L-serine | pnas.org |

| L-Threonine | Non-substrate | No activity detected | pnas.org |

| L-Aspartate | Non-substrate | No activity detected | pnas.org |

| Glycine | Inhibitor | Competitive inhibitor (Kᵢ ≈ 1.63 mM) | acs.orgacs.org |

| L-Serine-O-sulfate | Substrate/Inhibitor | Excellent β-elimination substrate; inhibits racemization | acs.orgresearchgate.net |

| L-erythro-3-hydroxyaspartate | Inhibitor | Potent competitive inhibitor (Kᵢ ≈ 0.049 mM) | acs.org |

Analysis of Protease Inhibition Mechanisms by Peptide Derivatives

While the primary consequence of the D-Valine residue in this compound is enhanced stability, this stability is also a key feature in the design of peptide-based protease inhibitors. By resisting cleavage, a peptide derivative can occupy the active site of a protease for a prolonged period, acting as a competitive inhibitor.

The general mechanism for such inhibition involves the peptide derivative mimicking the natural substrate of the protease. It binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex. However, due to its modified structure—in this case, the D-amino acid—the catalytic hydrolysis of the peptide bond is either extremely slow or does not occur at all. This occupation of the active site prevents natural substrates from binding, thereby inhibiting the enzyme's function.

While this compound itself has not been specifically characterized as a protease inhibitor, derivatives of its constituent amino acids have been explored for this purpose.

Valine Derivatives: Sulfonylated L-valine hydroxamate derivatives have been synthesized and shown to be effective inhibitors of Clostridium histolyticum collagenase, a zinc-dependent metalloproteinase. nih.gov L-valine residues are also incorporated into inhibitors of viral proteases, such as HIV protease. researchgate.net

D-Peptide Inhibitors: The principle of using D-amino acids to create stable protease inhibitors is well-established. All-D-peptides have been successfully designed to inhibit the SARS-CoV-2 3C-like protease. acs.org These D-peptides can impair viral replication by targeting the viral protease, and their enhanced stability is a significant therapeutic advantage. mdpi.combiorxiv.org

Structure Activity/specificity Relationship Sar Studies Involving D Valyl O Benzyl L Serine Analogues

Influence of D-Valine Stereochemistry on Biological Recognition and Function

The stereochemistry of amino acid residues within a peptide is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets. The incorporation of D-amino acids, such as D-valine, into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. nih.gov

The presence of a D-amino acid can significantly alter the conformational propensities of the peptide backbone. nih.gov For amino acids with achiral side chains, the conformational preferences of D- and L-amino acids are largely mirror images of each other. nih.gov However, the chirality of the side chain itself can introduce additional conformational biases. nih.gov In the case of D-valine, the β-branched side chain, in conjunction with the D-α-carbon configuration, influences the accessible dihedral angles (phi and psi) of the peptide backbone, leading to distinct secondary structures compared to its L-valine counterpart. nih.gov This altered conformation can lead to improved binding affinity for a target receptor or enzyme active site by presenting the key pharmacophoric elements in a more favorable orientation.

Furthermore, peptides containing D-amino acids are often poor substrates for endogenous proteases, which typically exhibit high stereospecificity for L-amino acids. This resistance to enzymatic degradation leads to a longer biological half-life, a desirable property for therapeutic peptides. nih.govnih.gov The introduction of D-valine can therefore transform a transiently active peptide into a more robust therapeutic candidate.

Table 1: Impact of D-Valine Stereochemistry on Biological Activity

| Peptide Analogue | Stereochemistry at Valine | Observed Effect on Biological Recognition/Function |

| Analogue A | L-Valine | Serves as a baseline for activity and proteolytic susceptibility. |

| Analogue B | D-Valine | Often exhibits increased resistance to enzymatic degradation. nih.govnih.gov |

| Analogue B | D-Valine | May show altered (increased or decreased) binding affinity to the target due to different conformational preferences. nih.gov |

| Analogue B | D-Valine | Can induce specific secondary structures (e.g., turns, helices) that are critical for receptor recognition. researchgate.net |

Impact of O-Benzyl Protection on Molecular Interactions and Recognition

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at reactive side chains. The O-benzyl group is a commonly employed protecting group for the hydroxyl function of serine and threonine. creative-peptides.compeptide.com Beyond its synthetic utility, the presence of the O-benzyl group in the final molecule can significantly influence its molecular interactions and biological recognition.

However, the presence of the O-benzyl group can also be detrimental to activity. It may introduce steric hindrance that prevents optimal binding to the target. The ideal size and nature of the protecting group are therefore highly dependent on the specific topology of the binding site. SAR studies often involve the evaluation of a series of different protecting groups (e.g., benzyl (B1604629), tert-butyl) or the unprotected hydroxyl group to determine the optimal substitution for biological activity. iris-biotech.de

Table 2: Influence of O-Benzyl Protection on Molecular Properties

| Feature | Description | Potential Impact on Molecular Interactions |

| Hydrophobicity | The benzyl group is a nonpolar, aromatic moiety. | Can enhance binding to hydrophobic pockets in the target protein. |

| Steric Bulk | The benzyl group is significantly larger than a hydroxyl group. | May introduce favorable van der Waals interactions or cause steric clashes that hinder binding. |

| Conformational Constraint | The bulky group can restrict the rotation of the serine side chain. | Can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. |

| Hydrogen Bonding | The ether linkage of the O-benzyl group is a hydrogen bond acceptor, whereas the unprotected hydroxyl is both a donor and acceptor. | Alters the potential hydrogen bonding network with the target. |

Tailored Design for Specific Biochemical Targets (e.g., DXPS inhibitors)

A key application of SAR studies is the rational design of inhibitors for specific enzymes. 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is an attractive target for the development of novel antibacterial agents as it is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many pathogens, but is absent in humans. rug.nlnih.gov

The design of inhibitors for DXPS often involves mimicking the transition state of the enzymatic reaction or creating bisubstrate analogues that occupy both the pyruvate (B1213749) and the D-glyceraldehyde 3-phosphate (D-GAP) binding sites. nih.gov Dipeptides and their analogues can serve as scaffolds for the development of such inhibitors.

In the tailored design of D-Valyl-O-benzyl-L-serine analogues as DXPS inhibitors, the D-valine moiety could be designed to interact with the pyruvate binding pocket, while the O-benzyl-L-serine portion could be directed towards the D-GAP binding site. The specific stereochemistry of the D-valine may be crucial for optimal interaction with the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor in the active site.

SAR studies would involve systematically modifying different parts of the this compound scaffold. For instance, the O-benzyl group could be replaced with other substituents to probe the steric and electronic requirements of the D-GAP binding pocket. The valine side chain could also be altered to explore the specificity of the pyruvate binding site. The ultimate goal is to identify an analogue with high affinity and selectivity for bacterial DXPS over other ThDP-dependent enzymes in both the pathogen and the host. nih.gov

Table 3: Design Considerations for this compound Analogues as DXPS Inhibitors

| Structural Moiety | Potential Role in DXPS Inhibition | Modifications for SAR Studies |

| D-Valine | Mimic of the pyruvate substrate; interaction with the ThDP cofactor. | Variation of the side chain (e.g., Ala, Leu, Ile) to probe the pyruvate binding pocket. |

| Peptide Bond | Linker between the two substrate-mimicking moieties. | Isosteric replacements (e.g., reduced amide bond) to alter conformational flexibility. |

| O-benzyl-L-serine | Interaction with the D-GAP binding pocket. | Replacement of the benzyl group with other ethers or esters to optimize interactions. |

| Variation of the stereochemistry of the serine residue. |

Modifications of Peptide Backbone and Side Chains for Modulating Specificity

To further refine the biological activity and specificity of this compound analogues, modifications can be introduced to both the peptide backbone and the amino acid side chains. These modifications can fine-tune the conformational properties of the molecule and introduce new interactions with the target. rsc.orgresearchgate.net

Backbone modifications can include the introduction of N-methylation, α-alkylation, or the replacement of the amide bond with a surrogate, such as a thioamide or a reduced amide. researchgate.neteurekaselect.com These changes can alter the hydrogen bonding capacity of the backbone, restrict conformational flexibility, and enhance metabolic stability. nih.gov For example, N-methylation can remove a hydrogen bond donor and introduce steric bulk, which can disfavor certain secondary structures while promoting others.

Side chain modifications offer a vast chemical space for exploration. The isopropyl group of the D-valine could be replaced with other alkyl or aryl groups to probe for additional hydrophobic interactions. The benzyl group on the L-serine could be substituted with various aromatic or aliphatic groups to optimize binding in the corresponding pocket of the target protein. The introduction of functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, can significantly enhance binding affinity and selectivity. nih.gov

The systematic modification of both the backbone and side chains, coupled with biological evaluation, allows for the development of a detailed SAR map. This map can guide the design of next-generation analogues with improved therapeutic profiles. nih.gov

Table 4: Examples of Peptide Backbone and Side Chain Modifications

| Modification Type | Specific Example | Potential Effect on Specificity |

| Backbone Modification | N-methylation of the peptide bond | Alters hydrogen bonding potential and conformational preferences. researchgate.net |

| Thioamide substitution | Changes the electronic properties and hydrogen bonding of the amide bond. | |

| Reduced amide bond (CH2-NH) | Increases flexibility and removes the carbonyl oxygen as a hydrogen bond acceptor. | |

| Side Chain Modification (D-Valine) | Replacement of isopropyl with cyclohexyl | Probes for larger hydrophobic pockets. |

| Introduction of a hydroxyl group | Introduces a hydrogen bonding donor/acceptor. | |

| Side Chain Modification (L-Serine) | Substitution of the benzyl group with a para-fluorobenzyl group | Alters electronic properties and can introduce halogen bonding. |

| Replacement of the benzyl group with a smaller alkyl group | Reduces steric bulk and hydrophobicity. |

Correlation of Conformational Preferences with Biological Recognition

The biological activity of a peptide is intimately linked to its three-dimensional conformation. nih.govnih.gov Peptides are often flexible molecules that can exist in an ensemble of different conformations in solution. However, it is generally believed that a peptide adopts a specific "bioactive conformation" upon binding to its biological target. Understanding the conformational preferences of this compound analogues and how they correlate with biological activity is therefore of paramount importance.

The incorporation of a D-amino acid, such as D-valine, can have a profound impact on the conformational landscape of a peptide. nih.gov D-amino acids can induce turns or other secondary structures that may be crucial for biological recognition. researchgate.net The combination of the D-valine and the bulky O-benzyl-L-serine side chain in this compound will further shape its conformational preferences.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational space of these analogues. nih.gov These studies can identify low-energy conformations and provide insights into the flexibility of the molecule. Experimental techniques, including nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), can provide information about the solution-state conformation of these peptides. nih.gov

By correlating the preferred conformations of a series of analogues with their biological activities, it is possible to develop a model of the bioactive conformation. mdpi.com This model can then be used to design new analogues with constrained conformations that are pre-organized for binding to the target, potentially leading to a significant increase in potency and selectivity. core.ac.uk

Table 5: Techniques to Study Conformational Preferences and their Correlation with Activity

| Technique | Information Provided | Correlation with Biological Activity |

| NMR Spectroscopy | Provides detailed information on the three-dimensional structure in solution, including dihedral angles and intermolecular distances. | Allows for the determination of the solution-state structure of active vs. inactive analogues to infer the bioactive conformation. nih.gov |

| Circular Dichroism (CD) | Provides information on the secondary structure content (e.g., helices, sheets, turns) of the peptide. | Can reveal changes in secondary structure that correlate with changes in biological activity. nih.gov |

| X-ray Crystallography | Provides a high-resolution structure of the peptide in the solid state, often in complex with its target. | Can directly reveal the bioactive conformation when co-crystallized with the target protein. |

| Molecular Modeling | Predicts low-energy conformations and provides insights into the flexibility and dynamics of the peptide. | Can be used to build models of the peptide-target complex and to rationalize observed SAR data. nih.gov |

Advanced Research Applications and Future Directions in D Valyl O Benzyl L Serine Chemistry

Development as a Building Block for Complex Bioactive Peptides and Peptidomimetics

D-Valyl-O-benzyl-L-serine serves as a crucial building block in the synthesis of complex bioactive peptides and peptidomimetics. The incorporation of a D-amino acid, such as D-valine, into a peptide sequence is a key strategy for enhancing the metabolic stability of the resulting molecule. nih.gov Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. By introducing a D-amino acid, the peptide backbone is altered in a way that makes it resistant to enzymatic cleavage, thereby prolonging its half-life and biological activity. rhhz.net

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.govfrontiersin.org The rational design of peptidomimetics often involves modifying the peptide structure, and the inclusion of D-amino acids is a cornerstone of this approach. nih.gov this compound provides a pre-formed dipeptide unit with a specific stereochemical arrangement that can be strategically placed within a larger sequence to influence its three-dimensional conformation. This conformational control is critical for achieving high affinity and selectivity for biological targets like receptors and enzymes. frontiersin.org

The O-benzyl group on the L-serine residue is a protecting group, which prevents the hydroxyl side chain from undergoing unwanted reactions during the peptide synthesis process. peptide.com This protection is typically stable during the coupling steps of solid-phase peptide synthesis (SPPS) and can be removed later in the synthetic sequence. peptide.compeptide.com The use of such protected dipeptide building blocks can streamline the synthesis of complex peptides, improve coupling efficiency, and help overcome challenges associated with difficult sequences that are prone to aggregation. google.comiris-biotech.de

Table 1: Comparison of L-Peptides and Peptides Containing D-Amino Acids

| Feature | Standard L-Peptide | Peptide with D-Amino Acid (e.g., from this compound) |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolysis rhhz.net |

| Biological Half-life | Often short | Extended |

| Immunogenicity | Can be immunogenic | Often reduced |

| Bioavailability | Can be low | Potentially improved |

| Conformation | Adopts specific natural folds (e.g., alpha-helix, beta-sheet) | Can induce unique turns and conformations, altering target binding |

| Synthesis | Standard, well-established methods | Requires specialized D-amino acid building blocks peptide.com |

Exploration in Peptide-Based Drug Delivery Systems

The development of effective drug delivery systems is a major challenge in medicine, and peptides are increasingly being explored as carriers to transport therapeutic agents to specific sites in the body. nih.govnih.gov A significant hurdle for peptide-based systems is their degradation by enzymes in the bloodstream and gastrointestinal tract. drug-dev.com The incorporation of D-amino acids, facilitated by building blocks like this compound, offers a powerful solution to this problem.

By constructing carrier peptides with D-amino acids, researchers can create drug delivery vehicles that are highly stable and have a longer circulation time in the body. rhhz.net This increased stability ensures that the drug-peptide conjugate remains intact until it reaches its intended target, thereby enhancing the therapeutic efficacy and potentially reducing side effects. nih.gov For instance, nanofibers composed of D-peptides have been investigated for the controlled release of anticancer drugs, demonstrating improved biostability and prolonged therapeutic effects. nih.gov

Furthermore, the specific sequence and stereochemistry of the peptide carrier can be designed to target particular cells or tissues. The inclusion of a D-Val-L-Ser motif could influence the binding properties and internalization of the drug delivery system. Research in this area focuses on designing peptide carriers that are not only stable but also possess the desired targeting capabilities and release kinetics for the encapsulated drug.

Application in Chiral Separations and Analytical Method Development

Chirality is a fundamental property of biological molecules, and the ability to separate enantiomers (mirror-image isomers) is crucial in pharmaceutical development and biochemical research. chromatographyonline.comnih.gov While this compound is primarily a building block for synthesis, its own chiral nature makes it a relevant subject for analytical method development. The accurate analysis of such chiral compounds is essential to ensure the stereochemical purity of the final synthetic peptides. chiraltech.com

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers of amino acids and peptides. chromatographyonline.comjiangnan.edu.cn The development of analytical methods to resolve diastereomers of peptides containing both D- and L-amino acids is a key area of research. researchgate.net For a peptide synthesized using this compound, it would be critical to have an analytical method capable of confirming the correct stereochemical configuration and quantifying any potential epimerization (conversion of one stereocenter to its opposite configuration) that may have occurred during synthesis.

Table 2: Analytical Techniques for Chiral Separation of Amino Acids and Peptides

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com | Quality control of the building block; analysis of final peptide purity and stereochemical integrity. chiraltech.com |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral column. researchgate.net | Analysis of the constituent amino acids (after hydrolysis and derivatization) to confirm their D- or L-configuration. |

| Capillary Electrophoresis (CE) | Separation based on differential mobility in an electric field, often with a chiral selector in the buffer. jiangnan.edu.cn | High-resolution analysis of peptide purity and detection of diastereomeric impurities. |

| Mass Spectrometry (MS) | Often coupled with a separation technique (LC-MS, GC-MS) for detection and identification. Chiral analysis is possible with specific methods. jiangnan.edu.cn | Confirmation of molecular weight and structure of the dipeptide and final peptide products. |

Theoretical Contributions to Understanding Chirality and Molecular Recognition in Biological Systems

Molecular recognition, the specific interaction between two or more molecules, is the basis of nearly all biological processes. nih.govnih.gov These interactions are exquisitely sensitive to the three-dimensional structure, or chirality, of the participating molecules. The study of peptides containing non-natural D-amino acids provides profound insights into the principles of molecular recognition.

Biological systems are overwhelmingly homochiral, with proteins and enzymes constructed from L-amino acids. When a peptide containing a D-amino acid, such as D-valine, interacts with a biological target like an L-protein, the stereochemical mismatch provides a unique opportunity to probe the structural requirements for binding. By comparing the interaction of an all-L-peptide with its D-amino acid-containing counterpart, researchers can map the key contact points and understand the energetic contributions of specific side-chain orientations to the binding affinity.

Theoretical and computational studies on peptides incorporating this compound can help model how the local conformation is perturbed by the D-amino acid. This information is invaluable for the rational design of ligands with tailored properties. For example, replacing an L-amino acid with its D-enantiomer can sometimes lead to tighter binding (higher affinity) or altered signaling outcomes (e.g., converting an agonist to an antagonist). These studies contribute to a deeper fundamental understanding of the role of chirality in biological function. nih.gov

Integration into Chemical Protein Synthesis Strategies

The chemical synthesis of large peptides and small proteins is a complex undertaking, often accomplished via solid-phase peptide synthesis (SPPS). rhhz.net In SPPS, amino acids are added sequentially to a growing chain anchored to a solid support. However, certain sequences, known as "difficult sequences," can cause problems like incomplete reactions and aggregation of the peptide chains. google.com

One advanced strategy to overcome these issues is the use of pre-formed dipeptide or larger peptide building blocks. iris-biotech.de Integrating this compound as a single unit during SPPS can be more efficient than adding D-valine and O-benzyl-L-serine in separate steps. This approach can help to disrupt the formation of undesirable secondary structures on the resin that hinder further chain elongation. google.com

The use of dipeptide building blocks containing D-amino acids is particularly relevant for mirror-image phage display and other techniques used to discover D-peptides as potential therapeutics. rhhz.net In these methods, the target is often a D-protein that must be chemically synthesized. The availability of high-quality building blocks like this compound is essential for the successful chemical synthesis of these large and complex D-polypeptides. rhhz.net

Innovations in Synthetic Methodology for D-Amino Acid Peptides

The growing interest in D-peptides for therapeutic applications has spurred innovation in the synthetic methodologies used to create them. rhhz.net The synthesis of peptides containing D-amino acids requires access to the corresponding D-amino acid starting materials, which can sometimes be more expensive or less readily available than their L-counterparts.

The development and commercial availability of versatile building blocks like this compound represent a methodological innovation that simplifies the synthetic process. ub.edu Rather than handling individual, and potentially difficult-to-couple, D-amino acids, chemists can utilize a pre-coupled, protected dipeptide. This streamlines the synthesis workflow and can lead to higher yields and purities of the final product.

Further innovations focus on optimizing coupling reagents and reaction conditions to prevent racemization (loss of stereochemical purity) at the C-terminal amino acid of the growing peptide chain, which can be a risk, especially when coupling peptide fragments. The use of dipeptide units can sometimes mitigate these side reactions. Research continues to explore novel protecting group strategies and ligation techniques that are compatible with the inclusion of D-amino acids, further expanding the toolbox available for creating complex and therapeutically relevant D-amino acid-containing peptides. nih.gov

Q & A

Q. What are the recommended laboratory synthesis protocols for D-Valyl-O-benzyl-L-serine?

this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

- Activation of the carboxyl group with coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

- Sequential deprotection of Fmoc groups with 20% piperidine in DMF.

- Purification via reversed-phase HPLC with a C18 column and acetonitrile/water gradient elution .

- Validation using mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry and detect benzyl protection. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a polysaccharide column to assess enantiomeric purity .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amide bonds at ~1650 cm⁻¹, benzyl ethers at ~1100 cm⁻¹) .

Q. How should researchers ensure the stability of this compound during storage?

- Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis.

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Multi-Technique Validation: Cross-validate results using 2D NMR, X-ray diffraction, and computational modeling (e.g., density functional theory for predicted spectra).

- Dynamic vs. Static Structures: NMR captures solution-state conformations, while X-ray reflects crystal packing effects. Use molecular dynamics simulations to reconcile discrepancies .

Q. What methodologies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Catalysis: Employ Evans’ oxazaborolidine catalysts for stereoselective amide bond formation.

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Quality Control: Monitor reactions in real-time with chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How should ecological impact assessments for this compound derivatives be designed?

- Computational Toxicology: Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and aquatic toxicity.

- Experimental Validation: Conduct OECD 301F (Ready Biodegradability) tests under controlled lab conditions.

- Disposal Protocols: Follow guidelines for peptide waste (e.g., incineration at >800°C with alkaline scrubbers to neutralize nitrogen oxides) .

Q. What frameworks guide systematic reviews of this compound’s bioactivity?

- PRISMA Guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models).

- Database Selection: Use SciFinder and Reaxys to compile data on biological targets (e.g., enzyme inhibition assays).

- Risk of Bias Assessment: Apply ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality .

Methodological Design & Data Analysis

Q. What experimental designs mitigate batch-to-batch variability in peptide synthesis?

- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, solvent ratios).

- Statistical Process Control (SPC): Track purity metrics (HPLC area%) across batches with control charts .

Q. How can researchers address low yields in benzyl-protected serine derivatives?

Q. What strategies validate the absence of endotoxins in this compound samples?

- Limulus Amebocyte Lysate (LAL) Assay: Quantify endotoxins at <0.25 EU/mg.

- Ultrafiltration: Pre-purify samples using 10 kDa molecular weight cutoff filters to remove microbial contaminants .

Literature Review & Knowledge Gaps

Q. How to identify understudied applications of this compound using bibliometric analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.